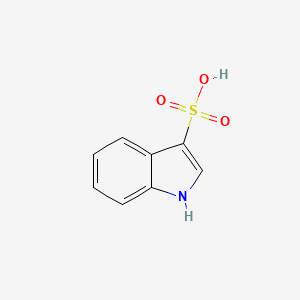

1H-indole-3-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c10-13(11,12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGDTSHOGKMEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Desulfonation:the Sulfonation of Aromatic Rings is Often a Reversible Process.wikipedia.orgin the Presence of Hot, Dilute Acid, 1h Indole 3 Sulfonic Acid is Susceptible to Desulfonation, Which is the Hydrolytic Removal of the Sulfonic Acid Group to Regenerate the Indole Molecule.wikipedia.orgyoutube.com

Proposed Mechanism: The reaction is initiated by the protonation of the C3 carbon, which bears the sulfonic acid group. This step is facilitated by the high electron density at this position. The resulting indolium intermediate is then attacked by a nucleophile, typically water, leading to the cleavage of the C-S bond and the elimination of sulfur trioxide (SO₃). The released SO₃ rapidly reacts with water to form sulfuric acid. This process effectively reverses the initial electrophilic aromatic sulfonation. youtube.com

Electrophilic Substitution and Rearrangement:while the C3 Position is Blocked, Electrophilic Attack on 3 Substituted Indoles Can Still Occur. the Proposed Mechanism Involves an Initial Attack by an Electrophile E⁺ at the Substituted C3 Position to Form a 3,3 Disubstituted Indolenine Intermediate.rsc.orgquimicaorganica.orgthis Intermediate is Unstable and Undergoes a Rapid Rearrangement, Where Either the Original Substituent or the Incoming Electrophile Migrates to the C2 Position to Restore Aromaticity.rsc.orgquimicaorganica.org

Proposed Mechanism:

An electrophile (E⁺) attacks the C3 position, breaking the aromaticity of the pyrrole (B145914) ring to form a cationic indolenine intermediate.

A rsc.orgcdnsciencepub.com-shift (Wagner-Meerwein rearrangement) occurs, where either the -SO₃H group or the new electrophile migrates to the C2 position.

Deprotonation at C2 restores the aromatic indole (B1671886) ring system, resulting in a 2,3-disubstituted indole.

The viability of this pathway for 1H-indole-3-sulfonic acid would depend on the reaction conditions and the migratory aptitude of the sulfonic acid group relative to the attacking electrophile.

Acid Catalyzed Dimerization and Polymerization:indoles Are Well Known to Undergo Self Condensation or Polymerization Under Acidic Conditions.nih.govnih.govacs.orgthis Reaction Typically Proceeds After the Desulfonation of 1h Indole 3 Sulfonic Acid, Which Frees the Highly Nucleophilic C3 Position.

Proposed Mechanism: The general mechanism for indole (B1671886) dimerization involves the protonation of one indole molecule at C3 to form an electrophilic indolium cation. researchgate.net This cation is then attacked by a second, neutral indole molecule at its C3 position. Subsequent deprotonation yields the dimer. researchgate.net This process can continue, leading to the formation of trimers and higher-order oligomers. nih.gov For 1H-indole-3-sulfonic acid, this polymerization cascade would be a significant subsequent reaction following any initial desulfonation.

The following table summarizes the proposed acid-catalyzed reactions for this compound.

| Reaction Type | Proposed Key Intermediate | Expected Final Product(s) | Typical Conditions |

|---|---|---|---|

| Desulfonation | 3H-Indolium-3-sulfonic acid cation | Indole, Sulfuric Acid | Hot, dilute aqueous acid |

| Electrophilic Substitution | 3-Electrophile-3-sulfonic acid indolenine cation | 2-Electrophile-1H-indole-3-sulfonic acid | Presence of a strong electrophile |

| Polymerization (post-desulfonation) | Indolium cation (from protonated indole) | Indole dimers, trimers, and polymers | Strongly acidic medium |

Advanced Catalytic Applications of 1h Indole 3 Sulfonic Acid Systems

Heterogeneous Catalysis via Surface-Functionalized Materials

Heterogenization of the indole (B1671886) sulfonic acid system onto solid supports is a key strategy for developing sustainable catalytic processes. This approach combines the high catalytic activity of homogeneous acid catalysts with the practical advantages of heterogeneous systems, such as ease of separation, catalyst recovery, and reusability. mdpi.com

The design of solid acid catalysts based on sulfonic acid involves immobilizing the -SO₃H group onto various inorganic or organic polymer supports. Common supports include silica (B1680970) (SiO₂), mesoporous materials like SBA-15, and polymers. mdpi.comacs.org Several synthetic strategies are employed:

Grafting/Tethering: This method involves attaching a molecule containing a sulfonic acid group, or a precursor thiol (-SH) group that is later oxidized, onto the surface of a pre-synthesized support material. mdpi.com For instance, silica can be functionalized by reacting its surface silanol (B1196071) groups with organosilanes like (3-mercaptopropyl)trimethoxysilane, followed by oxidation of the thiol groups to sulfonic acid groups using an oxidizing agent like hydrogen peroxide (H₂O₂). acs.org

Co-condensation (One-Pot Synthesis): This approach involves the simultaneous condensation of a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), and an organosilane containing a thiol or sulfonic acid group. acs.orgmdpi.com This method often results in a more uniform distribution of acidic sites throughout the material's framework. mdpi.com

Sulfonation of a Support: Direct sulfonation involves treating a support material, such as a polymer or even silica, with a sulfonating agent like chlorosulfonic acid (ClSO₃H) or sulfuric acid (H₂SO₄). mdpi.com For example, a solid polymer catalyst derived from crude cashew nut shell liquid (CNSL) and formaldehyde (B43269) was successfully sulfonated using chlorosulfonic acid to create a potent Brønsted acid catalyst. mdpi.com

The choice of support and synthesis method influences the catalyst's properties, such as surface area, pore size, acid site density, and stability, which in turn affect its catalytic performance. mdpi.comuq.edu.au

Sulfonic acid-functionalized solid catalysts are highly effective in promoting Friedel-Crafts reactions, which are fundamental for forming carbon-carbon bonds with aromatic compounds. acs.org These heterogeneous catalysts offer a greener alternative to traditional homogeneous Lewis acids (e.g., AlCl₃, FeCl₃) or strong Brønsted acids (e.g., H₂SO₄), which are corrosive, hazardous, and generate significant waste. scispace.comrsc.orgresearchgate.net

The solid acid catalyst activates the electrophile (e.g., an aldehyde, ketone, or alcohol) by protonation, making it more susceptible to nucleophilic attack by an electron-rich aromatic ring like indole. researchgate.net Mesoporous silica functionalized with sulfonic acid (MSN-SO₃H) has been successfully used for the Friedel-Crafts alkylation of various arenes with carbonyl compounds, demonstrating high efficiency and reusability for up to eight cycles. acs.orgmdpi.com These catalysts have been used in the synthesis of diverse polyalkanes, including bioactive molecules. mdpi.com

| Catalyst | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) | Alkylation of arenes with carbonyls | Highly sustainable; catalyst recyclable for up to eight cycles. | acs.orgmdpi.com |

| Cashew nut shell liquid-formaldehyde polymer-SO₃H (CNSLF-SO₃H) | Reaction of indoles with furfuraldehydes | Effective catalyst derived from waste biomass. | mdpi.com |

| Zeolite Beta and Fe³⁺-montmorillonite | Sulfonylation of arenes | Exhibit high activity due to a mix of Brønsted and Lewis acid sites. | scispace.comrsc.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. scielo.br Sulfonic acid-functionalized catalysts, both homogeneous ionic liquids and heterogeneous solid-supported systems, are excellent promoters for these reactions. scielo.brmdpi.com

For example, a polyvinyl pyridinium (B92312) ionic liquid containing a sulfonic acid group has been used to catalyze the three-component synthesis of complex spiro-indoline derivatives. mdpi.com The reaction of isatin (B1672199) (1H-indole-2,3-dione), malononitrile, and a pyrimidine (B1678525) derivative proceeded in high yields under ultrasonic irradiation. The solid catalyst was easily separated by filtration and reused. mdpi.com Similarly, nano-zirconia supported sulfonic acid has shown high efficiency in various MCRs under solvent-free conditions for the production of different heterocyclic compounds. mdpi.com These catalysts facilitate tandem reaction sequences by activating multiple substrates through protonation. mdpi.com

One of the most prominent applications of indole-sulfonic acid-based catalysts is in the synthesis of bis(indolyl)methanes (BIMs). These compounds are formed through the electrophilic substitution reaction of two indole molecules with an aldehyde or ketone. mdpi.com BIMs are important scaffolds in medicinal chemistry.

The reaction is typically catalyzed by Brønsted or Lewis acids. Heterogeneous sulfonic acid catalysts provide a highly efficient and recyclable system for this transformation. mdpi.com The catalyst protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the C3 position of the first indole molecule. The resulting intermediate alcohol is then protonated and eliminated as water to form a stabilized carbocation, which is subsequently attacked by a second indole molecule to yield the final BIM product. nih.gov

A solid polymer catalyst derived from cashew nut shell liquid and functionalized with sulfonic acid (CNSLF-SO₃H) has been effectively used to synthesize a series of novel di[bis(indolyl)methane] derivatives from indoles and diformylfuran. mdpi.com

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| CNSLF-SO₃H | Indole and 2,5-diformylfuran | Solvent-free, 80 °C | High | mdpi.com |

| Sulfonated silica | Indole and various aldehydes | Neat, 40 min | 91% | mdpi.com |

| Sulfonic acid-functionalized mesoporous silica (MSN-SO₃H) | Indole and formaldehyde | Standard conditions | Good | acs.org |

Role in Organocatalysis and Asymmetric Synthesis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While Brønsted acids, such as chiral phosphoric acids and sulfonic acids, are a cornerstone of organocatalysis, particularly in asymmetric synthesis, the specific use of 1H-indole-3-sulfonic acid itself as a chiral organocatalyst is not well-documented in current literature. dicp.ac.cnorganic-chemistry.org Asymmetric synthesis requires a chiral catalyst to induce enantioselectivity. Since this compound is an achiral molecule, it cannot function as a direct asymmetric organocatalyst. To be used in asymmetric synthesis, it would need to be incorporated into a larger chiral framework or used as a co-catalyst with a chiral agent. Research into such applications, where the indole-3-sulfonic acid moiety is part of a specifically designed chiral organocatalytic system, appears to be a developing area.

Mechanistic Elucidation of Catalytic Cycles and Active Species

The catalytic activity of this compound systems in the aforementioned reactions stems from its nature as a strong Brønsted acid. The active species is the proton (H⁺) donated by the sulfonic acid group (-SO₃H). The catalytic cycle is a classic example of Brønsted acid catalysis and generally proceeds through the following steps, illustrated here for the synthesis of bis(indolyl)methanes from an aldehyde (R-CHO) and indole.

Activation of Electrophile: The catalytic cycle begins with the protonation of the electrophile, typically the carbonyl oxygen of an aldehyde or ketone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. mdpi.comyoutube.com

Nucleophilic Attack: An electron-rich nucleophile, such as the C3 position of an indole ring, attacks the activated electrophile. This forms a new carbon-carbon bond and generates a protonated intermediate. mdpi.com

Intermediate Formation: For BIM synthesis, this attack forms an indolylcarbinol intermediate after deprotonation.

Formation of a Stabilized Cation: The hydroxyl group of the indolylcarbinol is subsequently protonated by the catalyst, turning it into a good leaving group (H₂O). The departure of water generates a highly reactive and resonance-stabilized carbocation (an alkylideneindolenine intermediate). nih.govnih.gov

Second Nucleophilic Attack: A second molecule of indole attacks this stabilized carbocation, forming the final product.

Catalyst Regeneration: This final step involves the deprotonation of the adduct, which releases the product and regenerates the protonated catalyst (H-Catalyst), allowing it to enter a new catalytic cycle.

This general mechanism applies to Friedel-Crafts alkylations and many multi-component reactions, where the sulfonic acid catalyst serves to activate carbonyls, imines, or other electrophilic species, thereby lowering the activation energy of the reaction. mdpi.commdpi.com

Applications in Advanced Materials Science and Environmental Chemistry

Integration into Functional Polymeric Materials

The incorporation of sulfonic acid groups into polymer structures is a well-established strategy for imparting specific functionalities, such as conductivity and ion-exchange capabilities. While direct applications of 1H-indole-3-sulfonic acid are not extensively documented, its structure suggests potential utility in these areas.

Conductive polymers are a class of organic materials that can conduct electricity, forming the basis of organic electronics. uni.lu Polyaniline (PAni) and poly(3,4-ethylenedioxythiophene) (PEDOT) are prominent examples. mdpi.comresearchgate.net The conductivity of these polymers is typically achieved through a process called "doping," where a dopant molecule, often a strong acid, introduces charge carriers into the polymer backbone. researchgate.net

Sulfonic acids are widely used as dopants for conductive polymers. For instance, polystyrene sulfonic acid (PSS) is commonly blended with PEDOT to create the water-dispersible, highly conductive composite PEDOT:PSS. mdpi.com The sulfonic acid groups serve a dual purpose: they protonate the polymer backbone, creating positive charge carriers (polarons and bipolarons), and their anionic sulfonate groups act as counter-ions to maintain charge neutrality. Similarly, functionalized sulfonic acids like camphorsulfonic acid (CSA) and dodecylbenzene (B1670861) sulfonic acid (DBSA) are used to dope (B7801613) polyaniline, which not only increases its conductivity but also improves its solubility and processability, allowing it to be blended with conventional polymers like polyethylene. researchgate.net

Given this precedent, this compound, as an aromatic sulfonic acid, could theoretically serve as a dopant for conductive polymers like polyaniline. Its indole (B1671886) ring might offer specific interactions, such as π-π stacking, with the polymer backbone, potentially influencing the final electronic and morphological properties of the material.

Table 1: Role of Sulfonic Acids in Conductive Polymers

| Conductive Polymer | Common Sulfonic Acid Dopant | Function of Sulfonic Acid | Resulting Conductivity Range (S/cm) |

|---|---|---|---|

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Polystyrene sulfonic acid (PSS) | Acts as a charge-compensating counter-ion and improves water dispersibility. | 10 - 1000 mdpi.com |

| Polyaniline (PAni) | Dodecylbenzene sulfonic acid (DBSA) | Protonates the polymer backbone (doping) and enhances solubility. | ~10⁻³ (in LDPE blend) researchgate.net |

Polymeric resins functionalized with sulfonic acid groups are the foundation of strong acid cation-exchange materials. sigmaaldrich.comglobalresearchonline.net These resins consist of an insoluble polymer matrix, commonly polystyrene cross-linked with divinylbenzene, onto which sulfonic acid (-SO₃H) groups are covalently attached. purolite.com The protons of these groups can be exchanged for other cations present in a surrounding solution.

This ion-exchange capability is harnessed in a wide array of separation and purification processes. Applications include water softening, where Ca²⁺ and Mg²⁺ ions are removed, and the purification of various chemical and pharmaceutical products. globalresearchonline.net In environmental chemistry, sulfonic acid resins are evaluated for the selective recovery of valuable or toxic metal ions from industrial effluents, such as the separation of rare earth elements from acidic mine waters. diva-portal.org Furthermore, these resins can act as solid acid catalysts in organic synthesis, such as in the pre-esterification of oils with a high content of free fatty acids for biodiesel production. researchgate.net

This compound could potentially be used as a monomer in the synthesis of such functional resins. Polymerization, possibly with a cross-linking agent, could yield a resin where the indole-sulfonic acid moiety is an integral part of the polymer backbone, providing the necessary acidic sites for ion exchange. Additionally, sulfonic acid-functionalized polymeric ionic liquids have been developed as magnetic adsorbents for the extraction of pollutants like diquat (B7796111) from vegetable samples, demonstrating another avenue for the application of such functional groups in separation science. nih.gov

Utilization in Dye and Pigment Formulations

Azo dyes represent the largest and most versatile class of synthetic colorants. pbworks.com Their synthesis is a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic compound like a phenol (B47542) or another amine. pbworks.comnih.gov

The inclusion of sulfonic acid groups is a key feature of "acid dyes." uctm.edu These dyes are water-soluble and are used for dyeing protein fibers like wool and silk, as well as synthetic polyamides like nylon. uctm.edu The sulfonic acid groups (-SO₃H) are present as anionic sulfonate groups (-SO₃⁻) at neutral pH, which form ionic bonds with the protonated amino groups (-NH₃⁺) in the fibers under acidic dyeing conditions. This interaction is crucial for fixing the dye to the fabric. purolite.com

Many dye intermediates are aromatic compounds containing sulfonic acid groups, such as sulfanilic acid, H-acid (1-amino-8-naphthol-3,6-disulfonic acid), and I-acid (6-amino-1-naphthol-3-sulfonic acid). uctm.eduvipulorganics.com These compounds can be used as either the diazo component or the coupling agent.

Based on its chemical structure, this compound is a plausible candidate for use as a coupling component in azo dye synthesis. The indole ring is an electron-rich aromatic system, and the sulfonic acid group would confer the necessary water solubility for an acid dye. Coupling a diazonium salt to the indole ring would create an azo linkage (-N=N-), forming a new chromophore and thus a colored dye molecule. The specific position of coupling on the indole ring and the nature of the diazo component would determine the final color and properties of the dye.

Development of Corrosion Inhibitors in Aggressive Environments

The corrosion of metals like mild steel in acidic environments is a significant industrial problem. mdpi.com Organic molecules containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in aromatic rings are often effective corrosion inhibitors. nih.gov Indole and its derivatives have been investigated extensively for this purpose due to their structure, which includes a nitrogen-containing pyrrole (B145914) ring fused to a benzene (B151609) ring. uctm.edunih.gov These compounds function by adsorbing onto the metal surface and creating a protective barrier that shields the metal from the corrosive medium. nih.gov

The effectiveness of indole derivatives as corrosion inhibitors for mild steel in acidic solutions (e.g., H₂SO₄ and HCl) has been demonstrated in numerous studies. uctm.edunih.govyoutube.com The inhibition efficiency generally increases with the concentration of the inhibitor. uctm.eduyoutube.com The presence of both a nitrogen atom in the indole ring and a sulfur atom in the sulfonic acid group of this compound makes it a strong candidate for a corrosion inhibitor. These heteroatoms can act as active centers for adsorption onto the metal surface.

The primary mechanism of corrosion inhibition by organic compounds is adsorption onto the metal surface. mdpi.com This adsorption can occur through several modes:

Physisorption: Involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.

Chemisorption: Involves the sharing of electrons or charge transfer from the inhibitor molecule to the metal surface, forming a coordinate-type bond. This often occurs via the lone pair electrons on heteroatoms (N, S, O) and the π-electrons of aromatic rings interacting with the vacant d-orbitals of iron atoms. mdpi.com

The adsorption of indole derivatives on steel surfaces is often found to follow established models like the Langmuir or Temkin adsorption isotherms, which describe the relationship between the inhibitor concentration in the solution and its coverage on the metal surface. diva-portal.orguctm.edu The thermodynamic parameter, the standard free energy of adsorption (ΔG°ads), can indicate the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. uctm.edu Studies on some indole derivatives have shown ΔG°ads values that suggest a mixed mechanism involving both physisorption and chemisorption. uctm.eduyoutube.com

Electrochemical techniques are essential for studying the performance and mechanism of corrosion inhibitors. The most common methods are potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). uctm.edunih.gov

Potentiodynamic Polarization (PDP): This technique measures the current response of the metal as the applied potential is varied. The resulting polarization curve provides information on the corrosion potential (Ecorr) and corrosion current density (icorr). An effective inhibitor reduces the corrosion current density. By observing the shifts in the anodic (metal dissolution) and cathodic (hydrogen evolution) branches of the curve, one can determine if the inhibitor is anodic, cathodic, or mixed-type. Many indole derivatives have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. uctm.eduyoutube.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process. In a typical EIS experiment for a corroding system, the Nyquist plot shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). In the presence of an effective inhibitor, the Rct value increases significantly, indicating a slowing of the corrosion rate at the metal-solution interface due to the formation of a protective adsorbed layer.

Table 2: Electrochemical Data for an Indole Derivative Inhibitor on Mild Steel in 0.5 M H₂SO₄ Data conceptualized from findings on related indole compounds.

| Inhibitor Conc. (ppm) | icorr (μA/cm²) | Inhibition Efficiency (%) (from PDP) | Rct (Ω·cm²) | Inhibition Efficiency (%) (from EIS) |

|---|---|---|---|---|

| Blank | 550 | - | 45 | - |

| 30 | 215 | 60.9 | 120 | 62.5 |

| 60 | 143 | 74.0 | 255 | 82.4 |

Emerging Applications in Analytical Sensing Platforms

While direct and extensive research on the application of this compound in analytical sensing platforms is still emerging, the unique combination of the electroactive and fluorescent indole core with the hydrophilic and ion-conducting sulfonic acid group presents significant potential for the development of novel sensors. The inherent properties of these functional moieties suggest that this compound could serve as a versatile building block in the design of sophisticated analytical devices for a range of applications in environmental monitoring, clinical diagnostics, and industrial quality control.

The indole nucleus is a well-known electroactive entity and possesses intrinsic fluorescence, making it a suitable candidate for both electrochemical and optical sensing mechanisms. sjp.ac.lkmdpi.com It can act as a recognition element for various analytes, including metal ions and anions. spectroscopyonline.commdpi.comnih.gov The sulfonic acid group, a strong electron-withdrawing group, can modulate the electronic properties of the indole ring, potentially enhancing its sensitivity and selectivity. Furthermore, the sulfonate group imparts increased water solubility and can participate in electrostatic interactions and hydrogen bonding, which can be exploited for analyte recognition and improving the stability and performance of sensing materials in aqueous environments. nih.govmdpi.com

Electrochemical Sensing

The electroactive nature of the indole ring in this compound makes it a promising candidate for the development of electrochemical sensors. Indole and its derivatives are known to undergo oxidation at carbon-based electrodes, a property that can be harnessed for the quantitative detection of various analytes. researchgate.netresearchgate.net The presence of the sulfonic acid group is anticipated to offer several advantages in the fabrication and performance of such sensors.

Enhanced Electrode Modification: The sulfonic acid group can facilitate the immobilization of this compound onto electrode surfaces through electrostatic interactions or covalent bonding. This functionalization can lead to more stable and reproducible sensor performance. For instance, the negatively charged sulfonate groups can interact with positively charged electrode surfaces or polymer matrices, providing a robust platform for sensing.

Improved Ionic Conductivity: In solid-state or gel-based electrochemical sensors, the sulfonic acid groups can enhance proton conductivity, which is a critical factor for efficient signal transduction. nih.gov This property is particularly valuable in the development of sensors for pH, humidity, and various ionic species. Research on sulfonated graphene oxide has shown that the presence of sulfonic acid groups improves electrochemical characteristics. researchgate.net

Selective Analyte Recognition: The combination of the indole moiety and the sulfonic acid group can be tailored for the selective detection of specific analytes. The indole ring can participate in π-π stacking interactions, while the sulfonic acid group can engage in hydrogen bonding and electrostatic interactions. This dual functionality could be leveraged for the design of sensors with high selectivity towards target molecules.

Below is a hypothetical data table illustrating the potential performance characteristics of an electrochemical sensor based on this compound for the detection of a model analyte.

| Parameter | Projected Value | Rationale |

| Analyte | Heavy Metal Ion (e.g., Cu²⁺) | Indole derivatives have shown affinity for metal ions. sjp.ac.lk |

| Detection Limit | Low micromolar (µM) to nanomolar (nM) | Enhanced electron transfer and recognition sites. |

| Linear Range | 2-3 orders of magnitude | Stable electrode modification and defined binding sites. |

| Response Time | < 1 minute | Fast kinetics of electrochemical reactions. |

| Selectivity | High against common interfering ions | Synergistic effect of indole and sulfonate interactions. |

Optical and Fluorescence-Based Sensing

The inherent fluorescence of the indole ring provides a strong foundation for the development of optical and fluorescence-based sensors. sjp.ac.lk Indole derivatives are widely used as fluorescent probes for the detection of a variety of analytes. mdpi.comnih.gov The introduction of a sulfonic acid group can further refine the photophysical properties of the indole fluorophore and enhance its utility in sensing applications.

Modulation of Fluorescence Properties: The electron-withdrawing nature of the sulfonic acid group can influence the emission wavelength and quantum yield of the indole fluorophore. This can be exploited to design "turn-on" or "turn-off" fluorescent sensors, where the fluorescence is enhanced or quenched upon binding to the target analyte.

Aqueous Environment Compatibility: A significant challenge in the development of fluorescent sensors is ensuring their functionality in aqueous media. The high water solubility imparted by the sulfonic acid group makes this compound an excellent candidate for sensing applications in biological and environmental samples. mdpi.com

Platforms for Förster Resonance Energy Transfer (FRET): The predictable fluorescence properties of the indole core can be utilized in FRET-based sensing platforms. This compound could act as either a donor or an acceptor in a FRET pair, allowing for the design of ratiometric sensors with built-in self-calibration, leading to more accurate and reliable measurements.

The following interactive table presents the potential characteristics of a fluorescence-based sensor employing this compound for the detection of an anionic analyte.

| Parameter | Projected Value | Rationale |

| Analyte | Anion (e.g., Fluoride, F⁻) | Indole-based sensors have been developed for anion detection. spectroscopyonline.com |

| Detection Limit | Nanomolar (nM) range | High quantum yield and specific binding interactions. |

| Excitation Wavelength | ~280 nm (Typical for Indole) | Inherent photophysical properties of the indole ring. |

| Emission Wavelength | Shift upon analyte binding | Modulation of electronic structure by analyte interaction. |

| Sensing Mechanism | Fluorescence Quenching or Enhancement | Photoinduced electron transfer (PET) or other mechanisms. |

Biochemical Interactions and Probes Derived from 1h Indole 3 Sulfonic Acid Non Clinical Focus

Molecular Interactions with Biomacromolecules for Research

The structure of 1H-indole-3-sulfonic acid—combining an aromatic, hydrophobic indole (B1671886) ring with a highly polar, anionic sulfonate group—suggests a capacity for diverse interactions with biomacromolecules like proteins.

While direct studies naming this compound as an enzyme inhibitor or ligand are scarce, its structural components are frequently found in molecules designed for this purpose. The indole ring can participate in several types of non-covalent interactions critical for ligand binding, including:

Hydrophobic Interactions: The nonpolar indole core can fit into hydrophobic pockets within an enzyme's active or allosteric site.

π-π Stacking: The aromatic ring can stack with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or tryptophan.

Hydrogen Bonding: The indole nitrogen (-NH group) can act as a hydrogen bond donor.

The sulfonic acid group (-SO₃H) is a strong acid and exists as a negatively charged sulfonate anion (-SO₃⁻) at physiological pH. This group can form strong electrostatic interactions or salt bridges with positively charged amino acid residues like arginine and lysine. researchgate.netpatsnap.com In medicinal chemistry, sulfonate groups are often used to mimic naturally occurring phosphate (B84403) or carboxylate groups, potentially allowing them to act as competitive inhibitors for enzymes that bind such substrates. nih.gov For example, a recent study on indole acetic acid derivatives containing a sulfonate group identified potent inhibitors of ectonucleotidases, enzymes involved in cancer progression. nih.gov This highlights the potential for the indole sulfonate scaffold in enzyme inhibition research. nih.gov

In biochemical research, understanding the forces that govern the binding of small molecules (ligands) to proteins is fundamental. nih.govdovepress.com this compound can serve as a model compound or a molecular fragment in such studies. The sulfonic acid group confers high water solubility, which is advantageous for in-vitro biochemical assays. wikipedia.org Its presence also ensures strong, localized electrostatic interactions, which can be studied using techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to dissect the thermodynamic drivers of binding (enthalpy vs. entropy). google.com

The combination of a hydrophobic indole moiety and a hydrophilic sulfonate group makes it an interesting tool for probing binding sites that have both polar and nonpolar characteristics.

| Interaction Type | Potential Contribution from this compound | Interacting Amino Acid Residues |

| Electrostatic (Ionic) | The negatively charged sulfonate group (-SO₃⁻) forms strong salt bridges. | Arginine (Arg), Lysine (Lys), Histidine (His) |

| Hydrogen Bonding | The indole -NH group acts as a donor; the sulfonate oxygens act as acceptors. | Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln) |

| Hydrophobic | The indole ring interacts with nonpolar regions of a protein. | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

| π-π Stacking | The aromatic system of the indole ring stacks with aromatic side chains. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Role as Biochemical Probes and Fluorescent Tags

The indole nucleus is intrinsically fluorescent. aatbio.com The parent compound, indole, typically excites around 274 nm and emits near 332 nm. aatbio.com This fluorescence is highly sensitive to the polarity of the local environment; in nonpolar environments, the emission is typically blue-shifted with a more defined structure, while in polar, aqueous environments, it is red-shifted and broader. nih.gov This property makes the indole scaffold a valuable component of biochemical probes. mdpi.com

Attaching a sulfonic acid group to the indole ring, as in this compound, has two primary effects relevant to its use as a probe:

Enhanced Water Solubility: The highly polar sulfonate group makes the molecule readily soluble in aqueous buffers used for most biochemical experiments. bohrium.com

Modulation of Photophysical Properties: The electron-withdrawing nature of the sulfonate group can alter the excitation and emission wavelengths and the quantum yield of the indole fluorophore.

While this compound itself is not commonly cited as a fluorescent probe, its structure provides a basis for designing such tools. For instance, biotinylated indoles have been developed as probes to detect indole-binding proteins. nih.gov Furthermore, a selenium-indole derivative containing a sulfonate group was recently synthesized as a fluorescent probe for tumor imaging, demonstrating that the indole sulfonate structure is a viable scaffold for developing biocompatible and water-soluble probes. bohrium.comscilit.com

| Compound | Excitation Max (nm) | Emission Max (nm) | Key Feature |

| Indole | ~274 | ~332 | Parent fluorophore, environmentally sensitive. aatbio.com |

| Indole-3-acetic acid (IAA) | ~280 | ~360 | Natural auxin, fluoresces. nih.gov |

| This compound | Not reported | Not reported | Expected to be fluorescent and water-soluble. |

| Selenium-Indole Sulfonate Probe | ~600 | ~555 | A synthesized probe for tumor imaging, highlighting the utility of the scaffold. bohrium.com |

Applications in Agrochemical Research and Plant Biology

The indole ring is the core structure of the most important class of plant hormones, the auxins, with indole-3-acetic acid (IAA) being the most abundant natural auxin. frontiersin.orgmdpi.com Auxins regulate nearly every aspect of plant growth and development. frontiersin.org

As a structural analog of IAA, this compound is a candidate for investigation in plant biology. The key difference lies in the acidic functional group: a sulfonic acid in place of IAA's carboxylic acid. This change is significant because the precise geometry and electronic properties of the acidic side chain are critical for binding to auxin receptors, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein. nih.govnih.gov

The sulfonate group is bulkier and has a much lower pKa than a carboxylate group, meaning it is more strongly and permanently ionized. This would fundamentally alter its interaction with the amino acid residues in the TIR1 auxin-binding pocket. nih.gov It could potentially lead to several outcomes:

Antagonistic Activity: It might bind to the receptor but fail to induce the necessary conformational change for signaling, thereby blocking the action of natural IAA.

Weak Agonist Activity: It might mimic IAA's function but with much lower efficiency.

No Activity: The structural changes could be too great to allow for effective binding.

Studies on other indole derivatives like indole-3-butyric acid (IBA) and indole-3-propionic acid have shown they possess auxin-like activity, underscoring the potential for modified indoles to influence plant development. nih.govnih.govnih.gov

The auxin signaling pathway is a major target for commercial herbicides. frontiersin.org Synthetic auxins are herbicides that overload the plant's auxin response, leading to uncontrolled growth and eventually death. nih.gov Conversely, designing molecules that block the auxin receptor can also disrupt plant growth.

Research into new herbicides has focused on creating derivatives of indole-3-carboxylic acid that act as antagonists for the TIR1 auxin receptor. frontiersin.orgnih.govnih.gov These molecules bind to TIR1 and prevent the degradation of Aux/IAA repressor proteins, which shuts down auxin-responsive gene expression and inhibits plant growth. nih.gov Molecular docking studies of these compounds show that interactions like π-π stacking, hydrogen bonds, and hydrophobic interactions with the TIR1 protein are crucial for their activity. frontiersin.orgnih.gov

Given this strategy, this compound could be considered a lead structure or scaffold for developing new anti-auxin herbicides. A patent for herbicidal indole sulfonamides further supports the concept of using indole structures with sulfonamide or sulfonic acid-related groups to achieve herbicidal activity. google.com The unique binding properties conferred by the sulfonate group could be exploited to design selective and potent inhibitors of specific plant auxin receptors.

Computational and Theoretical Investigations of 1h Indole 3 Sulfonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of 1H-indole-3-sulfonic acid. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictate its reactivity and properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. niscpr.res.in It is favored for its balance of accuracy and computational efficiency. DFT studies on indole (B1671886) derivatives are common for calculating heats of formation, analyzing vibrational spectra, and understanding electronic transitions. niscpr.res.innih.govresearchgate.net

A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For instance, DFT studies on related indole sensors showed a reduction in the band gap upon deprotonation, indicating a change in electronic properties. researchgate.net

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for a molecule of this type.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. chemrxiv.org

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites, such as the hydrogen atom of the sulfonic acid group, are prone to nucleophilic attack.

Green regions denote neutral or weakly polarized areas.

For this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atoms of the sulfonyl group (-SO₃H) and a positive potential (blue) on the acidic hydrogen atom. researchgate.net The indole ring itself would display a nuanced potential distribution, reflecting the aromatic system's electron density, which is crucial for understanding its interaction with other molecules. researchgate.netrsc.org

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dovepress.com These simulations can provide detailed insights into the intermolecular interactions between this compound and its environment, such as solvent molecules or biological macromolecules. rsc.org

An MD simulation would model the interactions of this compound in a solvent box (e.g., water). The simulation would track the trajectories of all atoms based on a force field that describes the potential energy of the system. nih.gov Analysis of these trajectories can reveal:

Solvation Shell Structure: How water molecules arrange themselves around the polar sulfonic acid group and the more nonpolar indole ring.

Hydrogen Bonding: The formation, duration, and strength of hydrogen bonds between the sulfonic acid group, the indole N-H group, and surrounding water molecules.

Conformational Dynamics: How the molecule flexes and rotates in solution.

Such simulations are critical for understanding the molecule's behavior in a realistic environment, which is essential for predicting its solubility and how it might bind to a receptor site. dovepress.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties. While closely related to Quantitative Structure-Activity Relationship (QSAR) which predicts biological activity, QSPR focuses on properties like boiling point, solubility, and partition coefficients. nih.gov

A QSPR study for this compound would involve calculating a set of molecular descriptors that numerically represent its chemical structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). A statistical model is then built to relate these descriptors to an experimentally determined property.

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 197.21 g/mol | PubChem nih.gov |

| XLogP3 | 1.3 | PubChem nih.gov |

| Polar Surface Area | 78.5 Ų | PubChem nih.gov |

These descriptors can be used in QSPR models to predict various physicochemical properties without the need for extensive laboratory experiments.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties. nih.gov For this compound, theoretical calculations can generate predicted spectra that aid in the interpretation of experimental data.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities of the molecule's normal modes. This allows for the assignment of specific peaks in an experimental spectrum to specific molecular vibrations, such as the O-H stretch of the sulfonic acid or C-H bending modes of the indole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the absorption bands in a UV-Vis spectrum. researchgate.net This can help identify the chromophores within the molecule responsible for light absorption. uci.edu

NMR Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts, which are valuable for confirming the molecular structure.

Furthermore, computational chemistry can be used to explore potential reaction pathways . For example, by calculating the energies of reactants, transition states, and products, researchers can predict the most likely mechanism for reactions involving this compound, such as its synthesis via sulfonation of indole or its participation in further chemical transformations. researchgate.netrsc.org

Future Research Directions and Broader Perspectives

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for synthesizing indole (B1671886) derivatives, including those related to 1H-indole-3-sulfonic acid, is a major focus of contemporary chemical research. Innovations are centered on reducing waste, minimizing the use of hazardous reagents, and employing renewable resources and energy-efficient processes.

Recent advancements include electrochemical methods for the direct sulfonylation of indoles. acs.org An electrochemical three-component reaction between indoles, inorganic sulfites (as an SO2 source), and alcohols has been developed to produce indoyl sulfonate esters efficiently and sustainably. acs.org This approach operates under mild conditions in an undivided electrolysis cell, highlighting a green and sustainable pathway for constructing sulfur(VI)-containing compounds. acs.org

Another green strategy involves the use of biodegradable and reusable catalysts. For instance, a bioglycerol-based carbon sulfonic acid catalyst has been effectively used for synthesizing indolemethane derivatives under solvent-free conditions at room temperature. nih.gov This method is noted for its efficiency and the biodegradable nature of the catalyst. nih.gov Similarly, sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been employed as a green and effective solid acid catalyst for producing various indole derivatives with excellent yields under mild conditions. tandfonline.comresearchgate.net

Multicomponent reactions (MCRs) also represent a cornerstone of green chemistry for indole synthesis. A one-pot, greener methodology for synthesizing complex indole derivatives utilizes sulfamic acid as a catalyst in an efficient, time-saving process that forms multiple chemical bonds in a single step. nih.gov Furthermore, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed for the de novo assembly of the indole core from inexpensive and broadly available starting materials, using ethanol (B145695) as a benign solvent and avoiding metal catalysts. rug.nlrsc.org

The table below summarizes various green synthetic approaches relevant to indole sulfonic acids and their derivatives.

| Method | Key Features | Catalyst/Reagent | Conditions | Reference |

| Electrochemical Sulfonylation | Direct C–H functionalization, sustainable | Inorganic sulfites, alcohols | Undivided electrolysis cell, mild conditions | acs.org |

| Biodegradable Catalysis | Use of renewable resources, solvent-free | Bioglycerol-based carbon sulfonic acid | Room temperature, short reaction time | nih.gov |

| Nanoporous Solid Acid Catalysis | Reusable, high efficiency, environmentally benign | Sulfonic acid-functionalized SBA-15 | Mild reaction conditions | tandfonline.comresearchgate.net |

| Multicomponent Reactions | One-pot synthesis, atom economy | Sulfamic acid | Reflux conditions, short reaction time | nih.gov |

| Ugi MCR/Cyclization | Mild, metal-free, uses common starting materials | Formic acid | Ethanol solvent | rug.nlrsc.org |

Expansion of Catalytic Applications in Organic Transformations

The inherent acidic properties of the sulfonic acid group in this compound and its derivatives make them promising candidates for use as catalysts in various organic transformations. Sulfonic acid-functionalized materials are recognized as efficient, sustainable, and versatile solid acid catalysts that can replace hazardous homogeneous mineral acids. mdpi.com

These catalysts can promote a wide array of acid-catalyzed reactions, including esterification, alkylation, hydration, and multicomponent reactions for synthesizing heterocyclic compounds. mdpi.com The advantages of using such solid-supported catalysts include simple separation from the reaction mixture, potential for regeneration and recycling, and the ability to influence product selectivity based on the structural characteristics of the support material. mdpi.com

For example, camphorsulfonic acid has been proven to be an effective catalyst for the Michael reaction of indoles with enones, producing exclusively 3-indole-substituted compounds in excellent yields. eurekalert.org The reaction mechanism involves the protonation of the carbonyl compound by the sulfonic acid, which activates it for nucleophilic attack by the indole. eurekalert.org This highlights the potential for indole sulfonic acids themselves to act as organocatalysts.

Furthermore, biochar-modified catalysts containing sulfonic acid groups have demonstrated exceptional efficiency in synthesizing bis-indole derivatives. rsc.org A catalyst derived from amla seed biochar and graphitic carbon nitride functionalized with sulfonic acid (g-C3N4·SO3H) has been used in water as a green solvent, showcasing both sustainability and high catalytic performance. rsc.org

The table below outlines potential and demonstrated catalytic applications for indole sulfonic acid-based systems.

| Reaction Type | Catalyst System | Substrates | Key Advantages | Reference |

| Michael Addition | Camphorsulfonic acid | Indoles, enones | High selectivity, mild conditions | eurekalert.org |

| Bis-indole Synthesis | Biochar-modified g-C3N4·SO3H | Indoles, carbonyl compounds | Green solvent (water), high yields, reusable catalyst | rsc.org |

| General Acid Catalysis | Sulfonic acid-functionalized materials | Various organic substrates | Reusable, sustainable, replaces mineral acids | mdpi.com |

| C-H Sulfenylation | Graphene oxide / NaI | 1H-Indole, thiols | Site-selective, metal-free potential | researchgate.net |

Development of Novel Materials with Tailored Properties

The unique molecular structure of this compound, combining the biologically significant indole scaffold with the highly functional sulfonic acid group, makes it a valuable building block for the development of novel materials with specific, tailored properties. Research is increasingly focused on creating new indole-based molecules and polymers for applications in medicine and materials science.

In medicinal chemistry, the indole-3-sulfonamide moiety is a key component in the design of novel therapeutic agents. By modifying the core structure, researchers have developed potent and selective inhibitors of carbonic anhydrase (CA) isoforms, which are implicated in diseases like cancer. nih.govnih.gov For example, novel indole-3-sulfonamide ureido derivatives have been synthesized and found to be specifically active against the hCA II isoform. nih.gov Similarly, hybrid molecules combining the indole-3-sulfonamide scaffold with other heteroaryl groups have shown selective inhibition against tumor-associated hCA IX and XII isoforms, marking them as potential leads for anticancer drug discovery. nih.gov

In the realm of materials science, sulfonic acid-functionalized inorganic materials, such as mesoporous silica or zirconia, represent a class of advanced materials where the principles demonstrated could be applied using an indole sulfonic acid moiety. mdpi.com These materials act as robust solid acid catalysts with high surface area and tailored pore structures, which can enhance catalytic activity and selectivity. researchgate.netmdpi.com The incorporation of the indole group could introduce new functionalities, such as specific binding properties or photophysical characteristics.

Advanced Computational Modeling for Mechanistic Understanding

Advanced computational modeling techniques are becoming indispensable tools for understanding the reaction mechanisms, structure-activity relationships, and properties of complex molecules like this compound and its derivatives. These in silico approaches facilitate rational drug design, catalyst development, and the prediction of material properties, thereby accelerating research and reducing experimental costs.

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate reaction mechanisms at the molecular level. For instance, DFT studies can elucidate the energy barriers of different reaction pathways, as demonstrated in the investigation of the reaction between SO3 and monoethanolamine, which helps in understanding the fundamental processes of sulfonation. rsc.org Such methods can be applied to model the synthesis of this compound to optimize reaction conditions and predict outcomes.

Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are extensively used in drug discovery to understand how indole-based compounds interact with biological targets. nih.gov QSAR models have been successfully constructed for indole-sulfonamide derivatives to identify the key molecular properties (e.g., mass, charge, polarizability) that govern their anticancer and antimalarial activities. nih.gov Molecular docking simulations provide insights into the binding modes of these molecules within the active sites of target proteins, guiding the structural optimization of new drug candidates. nih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. tandfonline.com MD simulations can be used to assess the stability of ligand-protein complexes predicted by docking, providing a more accurate picture of the binding interactions. tandfonline.com These computational tools collectively provide a powerful platform for a deeper mechanistic understanding of the chemical and biological roles of this compound.

The following table lists computational methods and their applications in studying indole sulfonic acid-related systems.

| Computational Method | Application | Insights Gained | Reference |

| Density Functional Theory (DFT) | Reaction mechanism analysis, spectroscopic analysis | Energy barriers, optimized molecular structures, vibrational modes | rsc.orgtandfonline.com |

| QSAR Modeling | Structure-activity relationship studies | Identification of key molecular descriptors for biological activity | nih.gov |

| Molecular Docking | Ligand-protein interaction analysis | Prediction of binding modes and affinities | nih.gov |

| Molecular Dynamics (MD) | Stability of molecular complexes | Dynamic behavior and stability of ligand-receptor interactions | tandfonline.com |

Environmental Considerations and Bioremediation Potential

Understanding the environmental fate and impact of this compound is crucial for its sustainable application. The sulfonic acid group generally imparts high water solubility, which affects the compound's mobility and distribution in soil and aquatic environments. nih.gov Strong acids can alter the pH of the local environment, which in turn can affect microbial communities and the bioavailability of other substances. nih.gov

The persistence and potential for bioaccumulation of organosulfonates are of environmental interest. For example, perfluorooctane (B1214571) sulfonic acid (PFOS) is known for its extreme persistence in the environment. utrgv.edu While this compound does not share the perfluorinated structure of PFOS, its environmental degradation pathways are an important area of study.

Interestingly, research on the biodegradation of indole by microorganisms has identified indole sulfonic acid as a potential metabolite. researchgate.net The degradation of indole by certain bacterial strains, such as Cupriavidus sp., may proceed through pathways that involve sulfonation or other modifications. The identification of indole sulfonic acid as a metabolite in reductive degradation processes suggests that microorganisms possess the enzymatic machinery to process such compounds. researchgate.net This opens up the possibility of using specific bacterial strains or their enzymes for the bioremediation of water or soil contaminated with indole derivatives. Further research could focus on isolating and characterizing microbes capable of efficiently degrading this compound, potentially using it as a carbon or sulfur source, which would offer a green and sustainable solution for waste treatment.

Q & A

Q. What are the standard protocols for synthesizing 1H-indole-3-sulfonic acid, and what analytical techniques validate its purity?

Answer: Synthesis typically involves sulfonation of indole derivatives using reagents like chlorosulfonic acid under controlled anhydrous conditions. Post-synthesis, purification via recrystallization or column chromatography is critical to remove byproducts such as unreacted indole or sulfonic acid derivatives. Analytical validation includes:

- Nuclear Magnetic Resonance (NMR) : To confirm the substitution pattern at the indole C3 position and sulfonic acid group integration .

- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% is standard for research-grade material) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify characteristic S=O stretching vibrations (~1350–1200 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Answer:

- Storage : Store in airtight, light-resistant containers at –20°C to prevent sulfonic acid group hydrolysis. Desiccants (e.g., silica gel) are recommended to avoid moisture absorption .

- Safety : Use fume hoods during handling due to potential respiratory irritation. In case of skin contact, rinse immediately with water for 15+ minutes and consult a physician .

Q. What spectroscopic and computational methods are used to study the electronic properties of this compound?

Answer:

- UV-Vis Spectroscopy : To analyze π→π* transitions in the indole ring and sulfonic acid’s electron-withdrawing effects. Solvent polarity impacts absorption maxima .

- Density Functional Theory (DFT) : Models molecular orbitals and charge distribution, correlating with experimental data to predict reactivity in aqueous or organic matrices .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indole ring) affect the acidity and solubility of this compound derivatives?

Answer:

- Acidity : Electron-withdrawing groups (e.g., nitro) at the C5 position enhance sulfonic acid dissociation (lower pKa), measured via potentiometric titration. Conversely, electron-donating groups (e.g., methyl) reduce acidity .

- Solubility : Polar substituents improve aqueous solubility, critical for biological assays. Hydrophobic groups enhance lipid membrane permeability, studied via octanol-water partition coefficients (log P) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Meta-Analysis : Compare assay conditions (e.g., pH, solvent) across studies. For example, sulfonic acid deprotonation in neutral buffers may alter binding affinity to protein targets .

- Orthogonal Validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding kinetics independently .

Q. How can researchers design experiments to probe the ion transport properties of this compound in polymer membranes?

Answer:

- Electrochemical Impedance Spectroscopy (EIS) : Measures proton conductivity in hydrated membranes. Correlate results with sulfonic acid group density (via elemental analysis) .

- Small-Angle X-ray Scattering (SAXS) : Reveals nanoscale morphology (e.g., hydrophilic/hydrophobic domains) influencing ion transport pathways .

Q. What computational models predict the degradation pathways of this compound under environmental conditions?

Answer:

- Molecular Dynamics (MD) Simulations : Model hydrolysis kinetics in aqueous environments, validated via liquid chromatography-mass spectrometry (LC-MS) degradation product analysis .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Predicts reactive intermediates during photodegradation, guiding experimental design for stability studies .

Methodological Guidance

Q. How should researchers address inconsistencies in spectroscopic data for sulfonic acid derivatives?

Answer:

- Standardized Protocols : Ensure consistent solvent systems (e.g., DMSO-d6 for NMR) and calibration standards.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-phenyl-1H-indole derivatives) to identify artifacts .

Q. What interdisciplinary approaches integrate this compound into materials science or pharmacology?

Answer:

Q. How to optimize synthetic yields while minimizing hazardous byproducts?

Answer:

- Green Chemistry Principles : Replace chlorosulfonic acid with recyclable ionic liquids. Monitor reaction progress in real-time via inline FTIR to terminate reactions at peak yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.